Rhombifoline
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Overview
Description
Rhombifoline is an alkaloid compound first isolated from the leaves and stems of the plant Anagyrus foetida L. It belongs to the family of quinolizidine alkaloids and has a molecular formula of C15H20N2O . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhombifoline typically involves the extraction from natural sources such as Anagyrus foetida L. The process includes defatting the plant material with petroleum ether, followed by extraction with methanol. The methanolic extract is then subjected to various purification steps to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.
Chemical Reactions Analysis
Types of Reactions
Rhombifoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Rhombifoline has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of alkaloid chemistry and natural product synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rhombifoline involves its interaction with specific molecular targets and pathways. This compound is known to target enzymes such as ERK1 and ERK2, which are involved in various cellular processes. By modulating the activity of these enzymes, this compound can exert its biological effects .
Comparison with Similar Compounds
Rhombifoline is similar to other quinolizidine alkaloids such as thermopsine and anagyrine. it is unique in its specific structure and biological activities. Unlike thermopsine and anagyrine, this compound contains an a-pyridone ring, which contributes to its distinct chemical properties .
List of Similar Compounds
- Thermopsine
- Anagyrine
- Cytisine
- N-methylcytisine
Conclusion
This compound is a fascinating compound with a wide range of scientific research applications Its unique structure and potential biological activities make it an important subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13-/m0/s1 |
InChI Key |
ZVTFRRVBMAUIQW-STQMWFEESA-N |
Isomeric SMILES |
C=CCCN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Synonyms |
rhombifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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